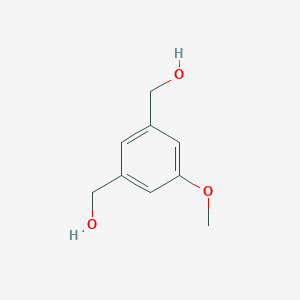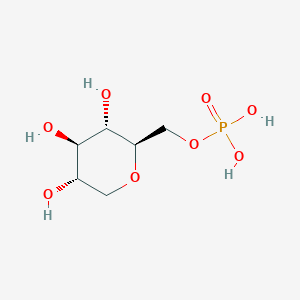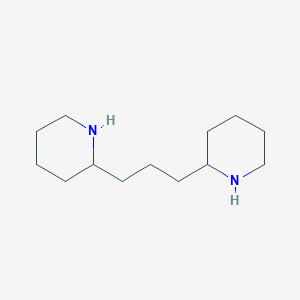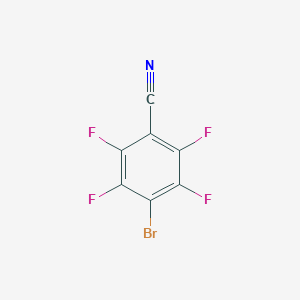
Oxiranecarboxylic acid, 3-(4-methoxyphenyl)-, ethyl ester
Vue d'ensemble
Description
Oxiranecarboxylic acid, 3-(4-methoxyphenyl)-, ethyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as mephenytoin, and it is commonly used as a reference standard for the analysis of drugs in biological fluids.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis of Anticoagulants : Oxiranecarboxylic acid derivatives are used as intermediates in the synthesis of anticoagulants like apixaban. X-ray powder diffraction data for such a compound, specifically 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, has been reported, demonstrating its purity and structural integrity (Qing Wang et al., 2017).
Chemical Reactions and Derivatives
- Chromane Derivatives : Oxiranecarboxylic acid ethyl esters have been involved in reactions leading to chromane derivatives. Their structures and conformations are confirmed through various spectroscopic methods (M. Ciolkowski et al., 2009).
- Formation of Aminothiazoles : These compounds react with dithiadiphosphetane disulfide, leading to the formation of substituted aminothiazole-4-carboxylic acid ethyl esters. Their structures are established through spectroscopic means and X-ray crystallographic investigation (Boźenna Golankiewicz et al., 1985).
Application in Pharmaceutical Synthesis
- Synthesis of GABA Transporter Substances : Tritium-labeled derivatives of oxiranecarboxylic acid, such as (±)-1-[2-(triphenylmethoxy)ethyl]-3-piperidinecarboxylic acid, have been synthesized for determining the efficacy of potential GABA transporter substances in vitro (R. Schirrmacher et al., 2000).
Pharmaceutical and Chemical Research
- Cancer Chemoprevention : Specifically, 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, a derivative, has shown promise in cancer chemoprevention. It is biosynthetically related to ferulic acid and exhibits significant biological effects against colon and tongue cancers (M. Curini et al., 2006).
Propriétés
Numéro CAS |
16546-01-3 |
|---|---|
Nom du produit |
Oxiranecarboxylic acid, 3-(4-methoxyphenyl)-, ethyl ester |
Formule moléculaire |
C12H14O4 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
ethyl 3-(4-methoxyphenyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C12H14O4/c1-3-15-12(13)11-10(16-11)8-4-6-9(14-2)7-5-8/h4-7,10-11H,3H2,1-2H3 |
Clé InChI |
VLSGACWGKWLNCR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(O1)C2=CC=C(C=C2)OC |
SMILES canonique |
CCOC(=O)C1C(O1)C2=CC=C(C=C2)OC |
Autres numéros CAS |
16546-01-3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester](/img/structure/B96791.png)


![2-[Acetyl(carboxymethyl)amino]benzoic acid](/img/structure/B96796.png)
![[3,3']Bipyridinyl-5-ol](/img/structure/B96802.png)





![1-Phenylnaphtho[2,3-b]azet-2-one](/img/structure/B96811.png)
